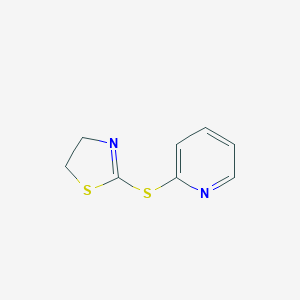
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features both a pyridine and a thiazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole typically involves the cyclization of substituted (2-pyridylthio)phenylacetic acids. The reaction conditions can vary, but common methods include the use of acetic anhydride and pyridine as solvents. The cyclization process can lead to the formation of mesoionic thiazolo[3,2-a]pyridinium-3-olates under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of standard organic synthesis techniques and optimization of reaction conditions can facilitate industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with molecular targets through its heterocyclic rings. The pyridine ring can coordinate with metal ions, while the thiazoline ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Pyridylthio)pyridine: Similar in structure but lacks the thiazoline ring.
2-(2-Pyridylthio)benzothiazole: Contains a benzothiazole ring instead of a thiazoline ring.
2-(2-Pyridylthio)imidazole: Features an imidazole ring in place of the thiazoline ring.
Uniqueness: 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both pyridine and thiazoline rings, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
153334-48-6 |
|---|---|
Molekularformel |
C8H8N2S2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
InChI-Schlüssel |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Kanonische SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Synonyme |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















